N-(3-methyl-1,2-thiazol-5-yl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide
Description
The compound “N-(3-methyl-1,2-thiazol-5-yl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide” is a structurally complex small molecule featuring a piperidine-4-carboxamide core substituted with a 3-methyl-1,2-thiazole moiety at the amide nitrogen and a 6-(thiophen-2-yl)pyridazine group at the piperidine nitrogen. Its design integrates heterocyclic motifs (thiazole, pyridazine, and thiophene) known to enhance pharmacokinetic properties and target binding in medicinal chemistry.
Properties
IUPAC Name |
N-(3-methyl-1,2-thiazol-5-yl)-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS2/c1-12-11-17(26-22-12)19-18(24)13-6-8-23(9-7-13)16-5-4-14(20-21-16)15-3-2-10-25-15/h2-5,10-11,13H,6-9H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMPTFFCPLBLER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methyl-1,2-thiazol-5-yl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thiazole ring, a pyridazine moiety, and a piperidine structure, which contribute to its unique pharmacological profile. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The IUPAC name for the compound is this compound. Its molecular formula is CHNOS, with a molecular weight of 320.38 g/mol. The compound exhibits several key physicochemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 320.38 g/mol |
| XLogP3-AA | 3.8 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 7 |
These properties suggest the potential for significant interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various signaling pathways. The thiazole ring may facilitate interactions with enzymes and receptors, leading to modulation of their activity.
Target Interactions
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation : It may act on G protein-coupled receptors (GPCRs), influencing cellular responses related to inflammation and pain.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound. For instance, it demonstrated significant activity against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties. In vitro assays have shown that it can effectively suppress the production of pro-inflammatory cytokines.
Case Studies and Research Findings
- Study on Anti-inflammatory Activity : A study evaluated the compound's effects on COX-2 inhibition, revealing an IC value comparable to celecoxib, a standard anti-inflammatory drug .
- Antimicrobial Evaluation : In vitro testing against Staphylococcus aureus and Escherichia coli showed promising results with MIC values ranging from 3.12 to 12.5 µg/mL .
- Mechanistic Insights : The compound's interaction with troponin C and ATP-dependent K channels suggests a multifaceted mechanism of action that could be beneficial in treating cardiovascular conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Core Structure :
- The target compound shares a piperidine carboxamide core with Compounds 8.8 (PROTAC), navacaprant, and ’s analog. This core is critical for conformational flexibility and binding to biological targets .
- Unlike navacaprant (piperidin-4-amine) or ’s triazole-thiol derivative, the target compound retains the carboxamide group, which may enhance hydrogen-bonding interactions .
Heterocyclic Substituents: The 3-methyl-1,2-thiazole group in the target compound is structurally distinct from the 4-methylthiazole in Compound 8.8 and the oxadiazole in navacaprant . Thiazoles are known to improve metabolic stability compared to oxadiazoles . The 6-(thiophen-2-yl)pyridazine substituent is unique to the target compound. Pyridazine rings are less common than pyridine or quinoline (as in navacaprant) but offer distinct electronic properties for target engagement .
These methods may be adaptable for the target compound’s preparation .
Therapeutic Potential: Compound 8.8’s PROTAC activity suggests the target compound could be optimized for protein degradation applications, leveraging its pyridazine-thiophene moiety for E3 ligase binding .
Notes
- Structural Motifs: The combination of thiazole, pyridazine, and thiophene in the target compound may confer improved solubility and target selectivity compared to analogs with bulkier substituents (e.g., quinoline in navacaprant) .
- Limitations: Direct biological data for the target compound is lacking; inferences are drawn from structural analogs.
- Patent Landscape : ’s pyridazine-containing carboxamide patent emphasizes the commercial interest in such scaffolds, supporting the target compound’s relevance in drug discovery .
Q & A
How can researchers optimize the synthesis yield of N-(3-methyl-1,2-thiazol-5-yl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide?
Basic Research Focus : Synthesis methodology and reagent selection.
Advanced Focus : Reaction kinetics and solvent effects.
Methodological Answer :
- Use polar aprotic solvents like DMF to stabilize intermediates and enhance nucleophilic substitution reactions .
- Optimize stoichiometry (e.g., 1.1 mmol RCH2Cl per 1 mmol substrate) and employ mild bases (e.g., K₂CO₃) to minimize side reactions .
- Monitor reaction progress via TLC and confirm purity via column chromatography or recrystallization .
What advanced structural characterization techniques are critical for confirming the compound’s regiochemistry?
Basic Research Focus : Basic spectroscopic analysis (¹H/¹³C NMR, IR).
Advanced Focus : Resolving ambiguities in heterocyclic substitution patterns.
Methodological Answer :
- Combine 2D NMR (e.g., HSQC, HMBC) to assign coupling between thiophene, pyridazine, and piperidine moieties .
- Use X-ray crystallography (if crystalline) to resolve spatial arrangements of the 3-methylthiazole and thiophene groups .
- Validate via mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns .
How should researchers design experiments to elucidate the compound’s mechanism of action in biological systems?
Basic Research Focus : Preliminary cytotoxicity or enzyme inhibition assays.
Advanced Focus : Target identification and binding kinetics.
Methodological Answer :
- Perform kinase inhibition profiling using ATP-competitive assays, leveraging the compound’s pyridazine core for potential kinase interactions .
- Use surface plasmon resonance (SPR) to quantify binding affinities with suspected targets (e.g., receptors enriched in thiophene-binding domains) .
- Validate via CRISPR-Cas9 knockout models to confirm target specificity .
How can researchers resolve contradictions in reported biological activity data for this compound?
Basic Research Focus : Reproducing published activity data.
Advanced Focus : Identifying confounding variables (e.g., cell line heterogeneity, assay conditions).
Methodological Answer :
- Standardize assay protocols: Use identical cell lines (e.g., HEK293 vs. HeLa) and control for solvent effects (e.g., DMSO concentration) .
- Validate via orthogonal assays (e.g., fluorescence-based vs. luminescence readouts) to rule out assay-specific artifacts .
- Perform dose-response studies to calculate IC₅₀/EC₅₀ values under varied pH and temperature conditions .
What strategies are effective for studying structure-activity relationships (SAR) of this compound?
Basic Research Focus : Synthesizing analogs with modified substituents.
Advanced Focus : Computational SAR modeling and pharmacophore mapping.
Methodological Answer :
- Replace the thiophene group with furan or phenyl to assess π-stacking contributions to bioactivity .
- Use molecular docking (e.g., AutoDock Vina) to predict interactions between the piperidine-4-carboxamide group and hydrophobic enzyme pockets .
- Validate predictions via synthesis and testing of prioritized analogs .
How can researchers develop robust analytical methods for quantifying this compound in complex matrices?
Basic Research Focus : HPLC/UV detection.
Advanced Focus : LC-MS/MS for trace-level quantification.
Methodological Answer :
- Optimize mobile phase (e.g., acetonitrile/0.1% formic acid) for HPLC separation of polar degradation products .
- Use triple-quadrupole MS with ESI+ ionization to enhance sensitivity for the carboxamide moiety .
- Validate method stability under stress conditions (e.g., light, heat) per ICH guidelines .
What computational approaches are suitable for predicting the compound’s metabolic pathways?
Basic Research Focus : Rule-based metabolite prediction (e.g., CYP450 oxidation).
Advanced Focus : MD simulations of enzyme-substrate interactions.
Methodological Answer :
- Use Schrödinger’s BioLuminate to model CYP3A4-mediated oxidation of the thiazole ring .
- Simulate hepatic clearance via hepatocyte incubation followed by UPLC-QTOF analysis .
- Cross-validate predictions with in vitro microsomal stability assays .
How should researchers design toxicological profiling studies for this compound?
Basic Research Focus : Acute toxicity in rodent models.
Advanced Focus : Genotoxicity and cardiotoxicity screening.
Methodological Answer :
- Conduct Ames tests for mutagenicity, focusing on the nitro group in pyridazine derivatives .
- Use hERG channel inhibition assays to assess cardiac risk, given the piperidine moiety’s potential for ion channel interactions .
- Perform repeat-dose toxicity studies in zebrafish to evaluate hepatorenal effects .
What experimental frameworks are recommended for studying synergistic effects with other therapeutics?
Basic Research Focus : Combination therapy efficacy in vitro.
Advanced Focus : Mechanistic synergy (e.g., target pathway crosstalk).
Methodological Answer :
- Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices with antibiotics or anticancer agents .
- Apply transcriptomics (RNA-seq) to identify pathways modulated by combination treatments .
- Validate synergy in patient-derived xenograft (PDX) models .
How can researchers investigate the compound’s stability under physiological conditions?
Basic Research Focus : pH-dependent degradation kinetics.
Advanced Focus : Identification of degradation products.
Methodological Answer :
- Simulate gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to study hydrolysis of the carboxamide bond .
- Use LC-HRMS to characterize degradation products (e.g., thiophene ring oxidation) .
- Perform accelerated stability studies (40°C/75% RH) to predict shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
